2-Thiophenesulfonamide
Overview
Description
2-Thiophenesulfonamide (2-TSA) is a sulfur-containing anilide that is used in a variety of biochemical and physiological applications. It is a versatile and useful molecule that has been explored in various fields of research, including synthetic organic chemistry, biochemistry, and pharmacology. 2-TSA has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, 2-TSA has been shown to have a variety of biochemical and physiological effects, including modulation of enzymes, ion channels, and receptors.
Scientific Research Applications
Computational Chemistry
Thiophene sulfonamide derivatives have been studied for their geometric parameters, such as hyperpolarizability, chemical hardness (ƞ), electronic chemical potential (μ), electrophilicity index (ω), ionization potential (I), and electron affinity (A). The frontier molecular orbitals were also determined for various intramolecular interactions that are responsible for the stability of the compounds .
Nonlinear Optical (NLO) Response
The compounds in this series have extended three-dimensional p-electronic delocalization which plays an important role in studying NLO responses. Some compounds show a high NLO response due to the lowest HOMO–LUMO energy gap and highest hyperpolarizability .
Drug Manufacturing
Thiophene and sulfonamide derivatives serve as biologically active compounds, used for the manufacture of large numbers of new drugs .
Antiproliferative Activity
Substituted thiophenes show good antiproliferative activity, which is the ability to inhibit cell growth .
Antioxidant Activity
Thiophene derivatives also exhibit antioxidant activity, which can help protect the body from damage by harmful molecules called free radicals .
Antimicrobial Activity
Thiophene derivatives have been found to possess antimicrobial activity, making them useful in the fight against various bacterial and fungal infections .
Anticancer Activity
Thiophene derivatives have shown anticancer activity, making them potential candidates for the development of new cancer treatments .
Mechanism of Action
Mode of Action
Thiophene-2-sulfonamide acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes, preventing them from catalyzing the reversible hydration of carbon dioxide . The compound exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzymes . The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition .
Biochemical Pathways
The inhibition of carbonic anhydrases by thiophene-2-sulfonamide affects several biochemical pathways. These enzymes play a role in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor in the eye . By inhibiting these enzymes, thiophene-2-sulfonamide can potentially influence these processes.
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of carbonic anhydrases by thiophene-2-sulfonamide can lead to a decrease in the production of bicarbonate ions and protons, which can affect pH balance and fluid regulation in the body . This can potentially lead to therapeutic effects in conditions such as glaucoma, epilepsy, and altitude sickness .
Action Environment
The action of thiophene-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to bind to carbonic anhydrases . Additionally, the presence of other substances that bind to carbonic anhydrases could affect the efficacy of thiophene-2-sulfonamide .
properties
IUPAC Name |
thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFDYVNEGTXQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212801 | |
Record name | 2-Thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenesulfonamide | |
CAS RN |
6339-87-3 | |
Record name | 2-Thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6339-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-THIOPHENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6Q26TS6AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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